molecular formula C20H14N4O4 B5001115 2-methyl-3-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

2-methyl-3-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B5001115
M. Wt: 374.3 g/mol
InChI Key: YPQOIXFWCVJBIU-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and an oxazolo[4,5-b]pyridin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxazolo[4,5-b]pyridine moiety: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate reagent.

    Nitration and methylation of the benzamide core: The benzamide core is nitrated using a mixture of nitric acid and sulfuric acid, followed by methylation using methyl iodide in the presence of a base.

    Coupling reaction: The final step involves coupling the nitrated and methylated benzamide with the oxazolo[4,5-b]pyridine moiety using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

    Cyclization: Strong acids or bases to facilitate ring closure.

Major Products

    Reduction: 2-methyl-3-amino-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cyclization: Polycyclic compounds with potential biological activity.

Scientific Research Applications

2-methyl-3-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxazolo[4,5-b]pyridine moiety can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitro-N-[3-(pyridin-2-yl)phenyl]benzamide: Lacks the oxazolo[4,5-b] moiety, which may affect its binding affinity and specificity.

    2-methyl-3-nitro-N-[3-(quinolin-2-yl)phenyl]benzamide: Contains a quinoline ring instead of the oxazolo[4,5-b]pyridine, which may alter its electronic properties.

Uniqueness

The presence of the oxazolo[4,5-b]pyridine moiety in 2-methyl-3-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can enhance its potential as a pharmacophore and its applicability in materials science.

Properties

IUPAC Name

2-methyl-3-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c1-12-15(7-3-8-16(12)24(26)27)19(25)22-14-6-2-5-13(11-14)20-23-18-17(28-20)9-4-10-21-18/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQOIXFWCVJBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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